molecular formula C16H8 B1345706 5,6,11,12-Tetradehydrodibenzo[a,e]cyclooctene CAS No. 53397-65-2

5,6,11,12-Tetradehydrodibenzo[a,e]cyclooctene

Cat. No.: B1345706
CAS No.: 53397-65-2
M. Wt: 200.23 g/mol
InChI Key: JFYLRMKUYCIWMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6,11,12-Tetradehydrodibenzo[a,e]cyclooctene is a polycyclic aromatic hydrocarbon with the molecular formula C16H8. It is known for its unique structure, which consists of two benzene rings fused to a cyclooctene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,11,12-Tetradehydrodibenzo[a,e]cyclooctene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the treatment of formyl sulfones with diethyl chlorophosphate and lithium hexamethyldisilazide (LiHMDS), followed by the addition of lithium diisopropylamide (LDA) . This one-pot reaction yields the desired compound with high efficiency.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to ensure safety, cost-effectiveness, and high yield.

Chemical Reactions Analysis

Types of Reactions

5,6,11,12-Tetradehydrodibenzo[a,e]cyclooctene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce more saturated hydrocarbons.

Scientific Research Applications

5,6,11,12-Tetradehydrodibenzo[a,e]cyclooctene has several scientific research applications:

Mechanism of Action

The mechanism by which 5,6,11,12-Tetradehydrodibenzo[a,e]cyclooctene exerts its effects is primarily through its interactions with molecular targets and pathways. The compound can intercalate into DNA, disrupting its normal function and leading to potential anticancer effects. Additionally, it can interact with enzymes and receptors, modulating their activity and influencing various biological processes .

Comparison with Similar Compounds

Properties

IUPAC Name

tricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-2,10-diyne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8/c1-2-6-14-11-12-16-8-4-3-7-15(16)10-9-13(14)5-1/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFYLRMKUYCIWMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C#CC3=CC=CC=C3C#CC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50201560
Record name Dibenzo(a,e)cyclooctene, 5,6,11,12-tetradehydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50201560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53397-65-2
Record name Dibenzo(a,e)cyclooctene, 5,6,11,12-tetradehydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053397652
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzo(a,e)cyclooctene, 5,6,11,12-tetradehydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50201560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6,11,12-Tetradehydrodibenzo[a,e]cyclooctene
Reactant of Route 2
5,6,11,12-Tetradehydrodibenzo[a,e]cyclooctene
Reactant of Route 3
5,6,11,12-Tetradehydrodibenzo[a,e]cyclooctene
Reactant of Route 4
5,6,11,12-Tetradehydrodibenzo[a,e]cyclooctene
Reactant of Route 5
5,6,11,12-Tetradehydrodibenzo[a,e]cyclooctene
Reactant of Route 6
5,6,11,12-Tetradehydrodibenzo[a,e]cyclooctene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.